molecular formula C22H24N2O6S B2404309 Methyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 946309-66-6

Methyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2404309
CAS RN: 946309-66-6
M. Wt: 444.5
InChI Key: BSEHJUJTBHGUCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as benzothiazole derivatives, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Chemical Reactions Analysis

Thiazoles, which are the core structure of the compound , have been found in many potent biologically active compounds . They have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Scientific Research Applications

Synthesis and Chemical Exploration

Benzo[d]thiazole derivatives, including compounds structurally related to Methyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate, serve as essential building blocks in drug discovery. Their synthesis allows for extensive chemical space exploration due to the possibility of substituting at multiple positions on the bicyclic structure. This flexibility facilitates the targeted design of ligands for various biological targets (Durcik et al., 2020).

Crystallographic Studies

Crystallization studies of closely related compounds, such as Methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate, shed light on the structural properties of benzothiazole derivatives. These studies are pivotal for understanding the compound's behavior in different solvents and could inform the development of new materials or pharmaceuticals (Arshad et al., 2013).

Antimicrobial and Antifungal Activities

Research on the antimicrobial and antifungal properties of benzothiazole derivatives indicates that these compounds can serve as potent agents against a variety of pathogens. Synthesis and biological evaluation of novel benzothiazole derivatives highlight their potential in developing new antimicrobial and antifungal therapies, suggesting a similar potential for this compound (Bhoi et al., 2016).

Agricultural Applications

The broader class of benzothiazole compounds, such as carbendazim (MBC), demonstrates utility in agriculture, particularly in the prevention and control of fungal diseases. This utility underscores the potential for this compound and related compounds to contribute to sustainable agricultural practices through the development of novel fungicide formulations (Campos et al., 2015).

properties

IUPAC Name

methyl 2-[(3,4,5-triethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S/c1-5-28-16-10-14(11-17(29-6-2)19(16)30-7-3)20(25)24-22-23-15-9-8-13(21(26)27-4)12-18(15)31-22/h8-12H,5-7H2,1-4H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEHJUJTBHGUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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